2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-7-fluoro-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-7-fluoro-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a thiazole ring, a chromeno-pyrrole system, and various functional groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-7-fluoro-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, which can be synthesized by reacting α-haloketones with thiourea under reflux conditions . The chromeno-pyrrole system is then constructed through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of microwave-assisted synthesis (MAOS) to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-7-fluoro-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-7-fluoro-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential anticancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-7-fluoro-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s functional groups can also participate in hydrogen bonding and hydrophobic interactions, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-4-methylthiazole: A simpler thiazole derivative with similar biological activities.
Thiazole: The parent compound of the thiazole family, known for its diverse biological activities.
Benzothiazole: A related compound with applications in medicinal chemistry and industry.
Uniqueness
2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-7-fluoro-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its complex structure, which combines multiple functional groups and heterocyclic systems
Properties
Molecular Formula |
C26H21FN2O5S |
---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-7-fluoro-1-(4-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H21FN2O5S/c1-4-11-33-17-8-5-15(6-9-17)21-20-22(31)18-12-16(27)7-10-19(18)34-23(20)25(32)29(21)26-28-13(2)24(35-26)14(3)30/h5-10,12,21H,4,11H2,1-3H3 |
InChI Key |
DPECNTDJGBQERT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C(=O)C)C)OC5=C(C3=O)C=C(C=C5)F |
Origin of Product |
United States |
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